A Technical Guide to the Photophysical Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5
A Technical Guide to the Photophysical Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core photophysical properties of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye increasingly utilized in advanced biological research and drug development. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances aqueous solubility and biocompatibility, making it an attractive probe for a variety of applications. This document details its spectral characteristics, provides methodologies for its characterization, and illustrates its use in common experimental workflows.
Core Photophysical Properties
The photophysical characteristics of a fluorophore are critical determinants of its suitability for specific applications. Bis-(N,N'-carboxyl-PEG4)-Cy5, a derivative of the cyanine (B1664457) dye Cy5, exhibits properties that make it well-suited for fluorescence-based assays, particularly in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.
Table 1: Summary of Photophysical Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5
| Property | Value | Notes |
| Excitation Maximum (λ_ex_) | ~649 nm[1][2] | Can be efficiently excited by a 633 nm or 647 nm laser line.[2] |
| Emission Maximum (λ_em_) | ~667 nm[1][2] | Emits in the far-red region of the spectrum. |
| Molar Extinction Coefficient (ε) | ~170,000 M⁻¹cm⁻¹[1] | Indicates a high probability of absorbing light at the excitation maximum. |
| Quantum Yield (Φ_F_) | ~0.2 - 0.27[3][4] | Represents a good efficiency of converting absorbed photons into emitted fluorescence. This is a general value for Cy5 and its derivatives. |
| Fluorescence Lifetime (τ_F_) | ~1.0 ns[5] | The characteristic time the molecule spends in the excited state. This is a typical value for Cy5 in an aqueous environment. |
| Solubility | Water, DMSO, DMF, DCM[1][2] | The PEG4 linkers enhance solubility in aqueous and common organic solvents. |
Experimental Protocols for Characterization
Accurate characterization of photophysical properties is essential for reproducible and reliable experimental results. The following are detailed protocols for measuring the key parameters of Bis-(N,N'-carboxyl-PEG4)-Cy5.
Absorbance and Molar Extinction Coefficient Measurement
Objective: To determine the wavelength of maximum absorbance (λ_abs_) and the molar extinction coefficient (ε).
Materials:
-
Bis-(N,N'-carboxyl-PEG4)-Cy5
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO))
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Bis-(N,N'-carboxyl-PEG4)-Cy5 in a suitable solvent (e.g., 1 mM in DMSO).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS) to obtain concentrations in the range of 1-10 µM.
-
Spectrophotometer Setup: Blank the spectrophotometer with the same solvent used for the dilutions.
-
Absorbance Measurement: Measure the absorbance spectra of each dilution from approximately 500 nm to 750 nm.
-
Determine λ_abs_: Identify the wavelength of maximum absorbance from the spectra.
-
Beer-Lambert Law Analysis: Plot absorbance at λ_abs_ versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Emission Spectrum Measurement
Objective: To determine the wavelength of maximum fluorescence emission (λ_em_).
Materials:
-
Dilute solution of Bis-(N,N'-carboxyl-PEG4)-Cy5 (absorbance < 0.1 at λ_ex_)
-
Fluorescence spectrophotometer (fluorometer)
-
Quartz fluorescence cuvettes
Procedure:
-
Sample Preparation: Use a dilute solution of the dye to avoid inner filter effects.
-
Fluorometer Setup: Set the excitation wavelength to the determined λ_abs_ (e.g., 649 nm). Set the emission scan range from approximately 650 nm to 800 nm.
-
Emission Scan: Acquire the fluorescence emission spectrum.
-
Determine λ_em_: Identify the wavelength of maximum fluorescence intensity.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_F_) relative to a known standard.
Materials:
-
Bis-(N,N'-carboxyl-PEG4)-Cy5 solutions of varying concentrations (absorbance at λ_ex_ ranging from 0.01 to 0.1)
-
A suitable quantum yield standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φ_F_ = 0.53).[3]
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: For each solution, measure the integrated fluorescence intensity (area under the emission curve) using the same excitation wavelength and instrument settings.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²) where Φ_F,std_ is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τ_F_).
Materials:
-
Dilute solution of Bis-(N,N'-carboxyl-PEG4)-Cy5
-
TCSPC system with a pulsed laser source (e.g., a picosecond diode laser emitting at ~640 nm) and a single-photon sensitive detector.
Procedure:
-
Instrument Setup: The TCSPC system is configured to measure the time delay between the laser pulse and the detection of the first emitted photon.[6][7][8]
-
Data Acquisition: A histogram of photon arrival times is built up over many excitation cycles.[6][8]
-
Decay Curve Analysis: The resulting fluorescence decay curve is fitted to a multi-exponential decay model to extract the fluorescence lifetime(s). For a single fluorescent species, a mono-exponential decay is expected.
Applications and Experimental Workflows
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a versatile tool for a range of biological applications. The terminal carboxyl groups allow for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides through the use of activators like EDC or HATU.
Fluorescence Microscopy Workflow
This dye is commonly used to label cellular components for visualization by fluorescence microscopy.
Caption: Workflow for fluorescence microscopy using a Cy5-labeled probe.
Flow Cytometry Workflow
Bis-(N,N'-carboxyl-PEG4)-Cy5 is also frequently used to label antibodies for the identification and quantification of specific cell populations by flow cytometry.
Caption: Workflow for flow cytometry using a Cy5-conjugated antibody.
PROTAC Drug Development Application
Bis-(N,N'-carboxyl-PEG4)-Cy5 can be incorporated as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs). This allows for the direct visualization and quantification of PROTAC binding to its target protein and subsequent cellular processes.
Caption: PROTAC mechanism of action with a fluorescent tracer.[9][10]
Conclusion
Bis-(N,N'-carboxyl-PEG4)-Cy5 is a robust and versatile fluorescent probe with favorable photophysical properties for a wide range of biological applications. Its far-red emission minimizes background fluorescence, and the inclusion of PEG linkers enhances its utility in aqueous environments. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to effectively utilize this powerful tool in their studies.
References
- 1. Filter selection for five color flow cytometric analysis with a single laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. optolongfilter.com [optolongfilter.com]
- 3. iss.com [iss.com]
- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CY5 / Alexa Fluor 647 Filter Set | BP624nm Excitation, BP694nm Emission [optofilters.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. horiba.com [horiba.com]
- 8. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
